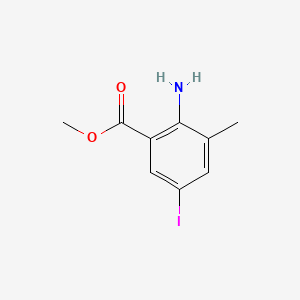

Methyl 2-amino-5-iodo-3-methylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

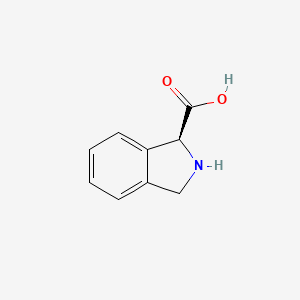

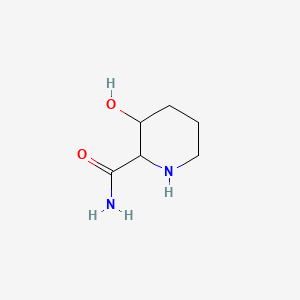

“Methyl 2-amino-5-iodo-3-methylbenzoate” is a chemical compound with the molecular formula C9H10INO2 . It has a molecular weight of 291.09 . The IUPAC name for this compound is "methyl 4-amino-5-iodo-2-methylbenzoate" .

Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-5-iodo-3-methylbenzoate” consists of 9 carbon atoms, 10 hydrogen atoms, 1 iodine atom, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for this compound is "1S/C9H10INO2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,11H2,1-2H3" .Physical And Chemical Properties Analysis

“Methyl 2-amino-5-iodo-3-methylbenzoate” is a solid compound . It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.29, indicating its lipophilicity . Its water solubility is 0.0859 mg/ml .Wissenschaftliche Forschungsanwendungen

Homogeneous catalytic aminocarbonylation :

- Methyl esters like Methyl 2-amino-5-iodo-3-methylbenzoate can be used as amine nucleophiles in palladium-catalyzed aminocarbonylation reactions. These reactions are crucial in synthesizing complex organic compounds, including pharmaceuticals and agrochemicals (Müller et al., 2005).

Synthesis of pharmacologically active compounds :

- Similar compounds have been synthesized and characterized for their potential in developing new pharmacological agents. For example, the synthesis of Chloranthraniliprole, an insecticide, involves a process that could be analogous to the synthesis of Methyl 2-amino-5-iodo-3-methylbenzoate (Zheng Jian-hong, 2012).

Preparation of aromatic constituents of antibiotics :

- Research into the synthesis of aromatic carboxylic acids found in antibiotics like calichemicins, which are structurally similar to Methyl 2-amino-5-iodo-3-methylbenzoate, sheds light on the methods that could be applied to synthesize and study this compound (Laak & Scharf, 1989).

Molecular structure analysis :

- The crystal and molecular structure of 2-amino-3-methylbenzoic acid, a compound similar to Methyl 2-amino-5-iodo-3-methylbenzoate, was determined using three-dimensional least-squares techniques. Understanding the structure of such compounds is crucial for their application in drug design and material science (Brown & Marsh, 1963).

Solubility and solvent effect studies :

- Studies on the solubility of 2-amino-3-methylbenzoic acid in various solvents provide insights into the physical properties of similar compounds, which is important for their formulation and use in different applications (Zhu et al., 2019).

Methyl esterification in biochemical processes :

- Research on the methyl esterification of amino acid residues in proteins, using compounds structurally related to Methyl 2-amino-5-iodo-3-methylbenzoate, helps in understanding post-translational modifications in proteins, which has implications in biochemistry and molecular biology (Ahlgren & Ordal, 1983).

Vibrational study and molecular properties :

- The vibrational study and molecular properties of Methyl 2-amino 5-bromobenzoate, which is chemically similar to Methyl 2-amino-5-iodo-3-methylbenzoate, provide insights into its electronic structure and potential applications in materials science (Saxena et al., 2015).

Synthesis and characterization of novel compounds :

- Studies on the synthesis and characterization of novel compounds, which include derivatives of benzoic acid similar to Methyl 2-amino-5-iodo-3-methylbenzoate, contribute to the development of new materials and pharmaceuticals (Ermiş, 2018).

Catalysis in organic synthesis :

- Research on using novel catalysts for the synthesis of derivatives of benzoic acid, like Methyl 2-amino-5-iodo-3-methylbenzoate, aids in developing efficient and sustainable methods in organic synthesis (Maleki & Ashrafi, 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 2-amino-5-iodo-3-methylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLVVUDYGUFLCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(=O)OC)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-5-iodo-3-methylbenzoate | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

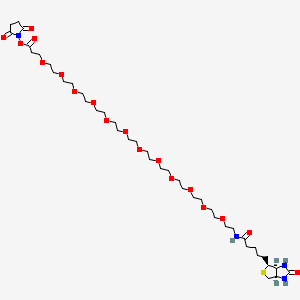

![4-[(S)-2-Methylbutoxy]benzoic acid 4-cyanophenyl ester](/img/structure/B570243.png)

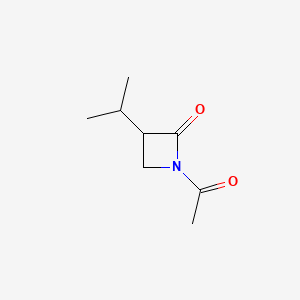

![2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B570244.png)